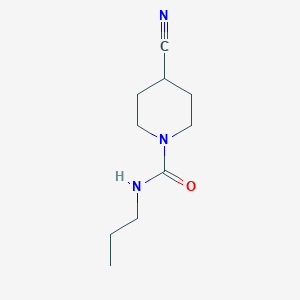
(2S,5S)-2,5-dimethylpiperazine dihydrobromide
Overview
Description
“(2S,5S)-2,5-Dimethylpiperazine dihydrobromide” is a chemical compound with the CAS Number: 98778-71-3 . It has a molecular weight of 276.01 . The compound is typically stored at room temperature and is a solid in its physical form .
Molecular Structure Analysis
The molecular formula of “this compound” is C6H16Br2N2 . The average mass is 276.013 Da and the monoisotopic mass is 273.968018 Da .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature .Scientific Research Applications
1. Synthesis of Delta-Opioid Receptor Ligands
A high-yield enantioconvergent synthesis of (-)-1-allyl-(2S,5R)-dimethylpiperazine from trans-2,5-dimethylpiperazine has been developed, serving as an important intermediate in the synthesis of delta-opioid receptor ligands. This process allows the preparation of large quantities of enantiomerically pure diamine without chromatography, highlighting its significance in medicinal chemistry (Janetka et al., 2003).
2. Bioactive Diversity in Drug Discovery
2,5-Diketopiperazines (DKPs), to which (2S,5S)-2,5-dimethylpiperazine dihydrobromide is related, demonstrate a wide range of bioactive diversity, making them attractive in drug discovery. The structural modifications in DKP nucleus lead to various medicinal applications, including anti-tumor, neuroprotective, immune and metabolic regulatory activities (Wang et al., 2013).
3. Crystal and Molecular Structure Analysis
The crystal structure of trans-2,5-dimethylpiperazine has been determined using X-ray methods. This analysis is crucial for understanding the molecular configuration and interactions, which is fundamental in material science and pharmaceutical research (Okamoto et al., 1982).
4. Piperazine Copolymers in Medical Implants
Piperazine copolymers, including those derived from trans-2,5-dimethylpiperazine, have been investigated for use in medical implant applications, particularly in cornea replacement. The study of these copolymers' thermal stability, radiation stability, and blood coagulation properties is crucial for their potential medical use (Bruck, 1969).
5. Templating Effect in Hybrid Metal Halides
The templating effect of trans-2,5-dimethylpiperazine on the structural dimensionality of hybrid metal halides has been explored. This research helps in understanding how organic structure-directing agents influence inorganic networks, which is significant in the field of material chemistry (Gautier et al., 2022).
Safety and Hazards
Properties
IUPAC Name |
(2S,5S)-2,5-dimethylpiperazine;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2BrH/c1-5-3-8-6(2)4-7-5;;/h5-8H,3-4H2,1-2H3;2*1H/t5-,6-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGBTPQJPVPJJP-USPAICOZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CN1)C.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN[C@H](CN1)C.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















